1-Phenyl-N-(2-thienylmethyl)-1-ethanamine
Description
Contextualization within Substituted Ethanamine Derivatives
1-Phenyl-N-(2-thienylmethyl)-1-ethanamine belongs to the broad class of substituted phenethylamines. wikipedia.org Phenethylamine (B48288) itself is a simple organic compound consisting of a phenyl ring attached to a two-carbon chain ending in an amino group. nih.gov The substituted phenethylamines are a diverse family of compounds formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with other functional groups. wikipedia.org
This chemical class is of significant interest in medicinal chemistry and pharmacology due to the wide range of biological activities its members exhibit. Many substituted phenethylamines are psychoactive drugs that act as central nervous system (CNS) stimulants, hallucinogens, antidepressants, and appetite suppressants. wikipedia.orghp.gov.in The specific physiological effects of a substituted phenethylamine are determined by the nature and position of its substituents. The structure of this compound, with its distinct phenyl and thienylmethyl groups, places it within this important class of molecules, suggesting a potential for biological activity that warrants further investigation.
Table 1: Classification of Representative Substituted Phenethylamines by Function This interactive table categorizes examples of substituted phenethylamines based on their primary pharmacological role.
| Functional Class | Example Compound | Key Structural Features |
|---|---|---|
| CNS Stimulant | Amphetamine | Methyl group at the alpha position of the ethyl sidechain. wikipedia.org |
| Hallucinogen | Mescaline | Three methoxy (B1213986) groups on the phenyl ring. wikipedia.org |
| Antidepressant | Bupropion | A substituted cathinone, a phenethylamine derivative. wikipedia.org |
Overview of Structural Motifs: Phenyl and Thienyl Moieties in Pharmaceutical Research
The potential significance of this compound is further illuminated by analyzing its two primary structural motifs: the phenyl group and the thienyl group.
The phenyl group , a benzene (B151609) ring substituent, is the most common ring system found in commercially available drugs. nih.govacs.org This prevalence is due to its role as a fundamental scaffold that can correctly position other functional groups to interact with biological targets. acs.org Phenyl rings are hydrophobic and rigid, and their pi-electron system allows for pi-stacking interactions with proteins and enzymes. nbinno.comwikipedia.org However, the indiscriminate use of phenyl groups can sometimes lead to poor physicochemical properties in drug candidates, such as low solubility or metabolic instability. nih.govnih.gov
The thienyl group , derived from the sulfur-containing heterocycle thiophene (B33073), is a critical pharmacophore in medicinal chemistry. nih.govnih.gov Thiophenes are important building blocks in many pharmaceuticals and agrochemicals. wikipedia.org In drug design, the thienyl ring is often employed as a bioisostere—a substituent that can replace another while retaining or improving the desired biological activity. It is frequently used to replace a phenyl ring, a substitution that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov The sulfur atom in the thienyl ring can participate in hydrogen bonding, and its aromatic nature allows for pi-stacking interactions, similar to the phenyl ring. nbinno.com
Table 2: Comparison of Phenyl and Thienyl Moieties in Drug Design This interactive table compares the key characteristics of phenyl and thienyl groups relevant to their use in medicinal chemistry.
| Property | Phenyl Moiety | Thienyl Moiety |
|---|---|---|
| Structure | Six-membered aromatic hydrocarbon ring (C₆H₅). wikipedia.org | Five-membered aromatic ring containing a sulfur atom (C₄H₃S). wikipedia.org |
| Role in Drugs | Extremely common scaffold or pharmacophore. nih.govacs.org | "Privileged" pharmacophore, often used as a bioisostere for the phenyl group. nih.gov |
| Key Interactions | Pi-stacking, hydrophobic interactions. nbinno.comwikipedia.org | Pi-stacking, hydrogen bonding (via sulfur), polar interactions. nbinno.com |
| Common Application | Found in numerous drugs across all therapeutic areas. acs.org | Used to improve metabolic stability and binding affinity. nih.gov |
Historical Perspective of Related Amine Chemistry Research
The study of amines is fundamental to the history of organic chemistry. Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. wikipedia.orgncert.nic.in They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of substituted groups. britannica.combyjus.com this compound is a secondary amine.
Historically, amines have been central to chemical research. A large and important class of naturally occurring amines are the alkaloids, which are basic nitrogen compounds mostly found in plants. libretexts.org These compounds, which include molecules like morphine, have pronounced physiological effects and have been used as medicines and poisons for centuries. libretexts.org
The development of synthetic methods for creating amines in the laboratory was a pivotal moment in the growth of the chemical industry. ijrpr.com Primary aromatic amines were the starting materials for manufacturing azo dyes, which became a cornerstone of the dye industry. wikipedia.org This industrial focus on amine synthesis paved the way for medicinal chemistry, as researchers began to create synthetic amine compounds for therapeutic use. ncert.nic.inijrpr.com Many early synthetic drugs, including anesthetics and antihistamines, were amino compounds, establishing a legacy that continues today with amines being essential components in a vast array of modern pharmaceuticals. ncert.nic.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHITJFVXXYYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenyl N 2 Thienylmethyl 1 Ethanamine and Analogues
General Synthetic Approaches for N-Substituted Ethanamines
The synthesis of N-substituted ethanamines, such as 1-Phenyl-N-(2-thienylmethyl)-1-ethanamine, can be achieved through several general methods. These approaches typically involve the formation of a carbon-nitrogen bond between the ethanamine backbone and the desired substituent.
Condensation Reactions in Amine Formation
Condensation reactions are a fundamental strategy for the formation of amines. nih.gov This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, respectively. masterorganicchemistry.comwikipedia.org This intermediate is then reduced to the corresponding amine. libretexts.org
For the synthesis of this compound, this would involve the condensation of 1-phenylethanamine with 2-thiophenecarboxaldehyde. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final N-substituted product. libretexts.orglibretexts.org The initial reaction is often catalyzed by acid and requires the removal of water to drive the equilibrium towards imine formation. masterorganicchemistry.com
Table 1: Key Steps in Condensation-Based Amine Synthesis
| Step | Reactants | Intermediate/Product | Key Conditions |
| Imine Formation | 1-Phenylethanamine, 2-Thiophenecarboxaldehyde | N-(2-thienylmethylidene)-1-phenylethanamine (Imine) | Acid catalysis, Removal of water |
| Reduction | N-(2-thienylmethylidene)-1-phenylethanamine | This compound | Reducing agent (e.g., NaBH₄) |
Reductive Amination Strategies
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from carbonyl compounds and amines. nih.govfrontiersin.orgontosight.ai This process combines the condensation reaction and the reduction of the intermediate imine into a single synthetic operation. libretexts.orglibretexts.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting carbonyl compound. frontiersin.org
The direct reductive amination of 1-phenylethanamine with 2-thiophenecarboxaldehyde in the presence of a suitable reducing agent offers a straightforward route to this compound. This method is often preferred for its operational simplicity and generally good yields. nih.gov
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, effective under mildly acidic conditions. frontiersin.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used for sensitive substrates. |
| Catalytic Hydrogenation (H₂/catalyst) | A "green" method using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). |
Enantioselective Synthesis of the Chiral 1-Phenylethanamine Scaffold
The 1-phenylethanamine component of the target molecule is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is crucial in many applications.
Asymmetric Catalysis in Chiral Amine Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched chiral amines. libretexts.org This involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. Chiral primary amines are valuable as building blocks for pharmaceuticals and as chiral ligands or organocatalysts.
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. This technique employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in conjunction with a chiral transition metal catalyst. The synthesis of enantiomerically pure 1-phenylethanamine can be achieved through the ATH of acetophenone-derived imines.
Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. For the synthesis of chiral 1-phenylethanamine, acetophenone (B1666503) can be subjected to reductive amination using a ruthenium catalyst in the presence of a chiral phosphine (B1218219) ligand, such as TunePhos, and a source of ammonia (B1221849). This approach can provide access to the desired primary amine with high enantioselectivity. Ruthenium-catalyzed direct asymmetric reductive amination of alkyl aryl ketones has been shown to proceed with excellent enantiocontrol.
Table 3: Examples of Ruthenium Catalysts in Asymmetric Amine Synthesis
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Ru/C₃-TunePhos | Alkyl Aryl Ketones | Chiral Primary Amines | >90% for most cases | |
| Ru-Pybox | N-Aryl Imines | Chiral Amines | Up to 99% | |
| Xyl-Skewphos/DPEN-Ru | Imines from Aromatic Ketones | Chiral Amines | Up to 99% |
Chiral Auxiliaries and Inducers in Stereoinduction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. By attaching a chiral auxiliary to a prochiral substrate, the steric and electronic properties of the auxiliary influence the approach of reagents, leading to a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
Application of α-Phenylethylamine as a Chiral Auxiliary
α-Phenylethylamine (α-PEA) is a widely utilized and effective chiral auxiliary in asymmetric synthesis. nih.govnih.gov Available in both enantiomeric forms, it serves as a versatile building block for creating chiral intermediates. nih.gov Its application spans various diastereoselective reactions, including cyclizations and aldol (B89426) reactions, making it instrumental in the synthesis of natural products and medicinal substances. nih.govnih.gov For instance, α-PEA has been successfully used as a chiral auxiliary in the synthesis of chiral piperidin-2-ones, lactams, and indole (B1671886) derivatives. nih.gov The phenylethylamino group can also be incorporated into other scaffolds, such as 1,3-oxazolidin-2-ones, to control diastereoselectivity in subsequent reactions. nih.govresearchgate.net
Table 1: Examples of Reactions Utilizing α-Phenylethylamine (α-PEA) as a Chiral Auxiliary
Reaction Type Chiral Auxiliary Scaffold Key Transformation Stereoselectivity Outcome Reference Diastereoselective Cyclization α-PEA derivative Synthesis of chiral piperidin-2-ones and lactams High diastereoselectivity nih.gov Aldol Reaction N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one Syn-selective acetate (B1210297) aldol reaction High diastereoselectivity nih.gov Hetero-Diels-Alder Cycloaddition N-substituted 4-oxazolin-2-ones derived from α-PEA Formation of bicyclic pyranyl compounds High diastereoselectivity chimia.ch Asymmetric Synthesis (S)-1-Phenylethylamine Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids Serves as both chiral auxiliary and nitrogen source
Diastereoselective Alkylation Strategies
A key method for the synthesis of chiral amines is the diastereoselective alkylation of chiral imines. rsc.orgnih.gov This strategy involves the reaction of an imine, formed from a chiral amine or aldehyde, with an alkylating agent. The existing chirality in the imine directs the approach of the alkylating agent to one face of the molecule, resulting in the preferential formation of one diastereomer. rsc.org
Effective procedures have been developed for the alkylation of non-activated chiral imines using organometallic reagents such as triethylborane. rsc.org Research has shown that conducting the alkylation on a pre-formed imine can significantly increase the yield of the desired chiral amine. rsc.org The level of diastereoselectivity in these reactions is often dependent on the specific structure of the chiral amine used to form the imine. rsc.org Furthermore, dianions of chiral nitro imines have been shown to undergo diastereoselective alkylation with various alkyl iodides, with the stereochemical outcome influenced by the steric properties of the chiral auxiliary. nih.gov
Table 2: Diastereoselective Alkylation of Chiral Imines
Chiral Substrate Alkylating Agent Reaction Conditions Key Outcome Reference Aldimines from chiral α-carbon heteroatom-substituted aldehydes Triethylborane One-pot reaction High yields and diastereoisomeric ratios researchgate.net Imines from chiral aliphatic amines Triethylborane Alkylation of pre-formed imine Good yields, moderate to high diastereoselectivity researchgate.net Dianions of chiral nitro imines Alkyl iodides (methyl, butyl, allyl) LDA and s-BuLi Good yields and diastereoselectivity; improved with HMPA or DMPU nih.gov
Chemo-enzymatic and Biocatalytic Approaches
Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and sustainability, operating under mild reaction conditions. These methods are increasingly applied to the synthesis of chiral amines.
Enzyme-Catalyzed Resolution and Synthesis
Enzyme-catalyzed kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture of chiral amines. chimia.chresearchgate.net This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. jocpr.com Lipases such as Candida antarctica lipase B (CALB) are frequently used for the enantioselective acylation of amines. chimia.ch In this process, one enantiomer of the amine is acylated, forming an amide, while the other remains unreacted. The resulting amide and the unreacted amine can then be separated.
The choice of acylating agent and solvent can significantly impact the efficiency and enantioselectivity of the resolution. chimia.chnih.gov For example, using ethyl acetate as the acylating agent with Candida antarctica lipase has proven to be highly effective. chimia.ch
Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Amines
Enzyme Substrate Acyl Donor Solvent Enantiomeric Excess (ee) Reference Candida antarctica lipase (NOVOZYM 435) 1-Phenylethylamine (B125046) Ethyl acetate Diethyl ether 98% researchgate.net Pseudomonas cepacia Lipase (Lipase PS) Alcohol precursor of Ivabradine - (Hydrolysis) Water 92% (96:4 e.r.) epfl.ch Various Lipases Aryltrimethylsilyl chiral alcohols Vinyl acetate Hexane >99%
Engineered Lyases for Asymmetric C-N Bond Formation
Carbon-nitrogen (C-N) lyases are enzymes that catalyze the addition of an amine to a carbon-carbon double bond (hydroamination) or the reverse elimination reaction. springernature.com This class of enzymes, particularly ammonia lyases like phenylalanine ammonia-lyases (PALs) and aspartases, represents a powerful tool for the asymmetric synthesis of amino acids and chiral amines. springernature.comnih.gov
While wild-type enzymes often have a narrow substrate scope, protein engineering has emerged as a key strategy to overcome these limitations. springernature.comnih.gov Through computational redesign and structure-guided mutagenesis, the substrate specificity of C-N lyases can be expanded to accept non-native substrates, including those with significant steric bulk. springernature.comnih.gov For example, engineered PALs from Planctomyces brasiliensis (PbPAL) have been developed that can catalyze the hydroamination of previously inaccessible substrates like amide- and ester-containing fumaric acid derivatives with high enantioselectivity. researchgate.netepfl.ch Similarly, redesigning an aspartase has created a versatile C-N lyase platform with cross-compatibility for non-native nucleophiles and electrophiles. springernature.com
Table 4: Applications of Engineered C-N Lyases in Asymmetric Synthesis
Enzyme Type Engineering Strategy Substrate Type Product Reference Aspartase (AspB) Computational Redesign Non-native electrophiles and nucleophiles Enantiopure aliphatic, polar, and aromatic β-amino acids rsc.org Methylaspartate Lyase (MAL) Combined mutagenesis of entrance tunnel and binding pocket Sterically bulky unsaturated carboxylic acids Bulky unnatural amino acids researchgate.net Phenylalanine Ammonia Lyase (PbPAL) Structure-based engineering of the active site Amide- and ester-containing fumaric acid derivatives tert-Butyl protected L-aspartic acid [10, 11] Phenylalanine Ammonia Lyase (PAL) Rational design of the aryl binding pocket Electron-rich cinnamic acids Electron-rich L-phenylalanines google.com
Synthesis of Thienyl-Containing Amine Derivatives
The synthesis of amine derivatives containing a thienyl group can be accomplished through various synthetic routes. A common approach involves the modification of a pre-existing thienyl-containing molecule. For example, 2-(2-thienyl)ethanol can be converted into its corresponding sulfonate derivative, which is then reacted with an appropriate amine to form a secondary amine intermediate. This intermediate can subsequently undergo cyclization to yield more complex structures like thieno[3,2-c]pyridines. google.com
Another strategy involves building the heterocyclic system through condensation reactions. The reaction of (2-thienylcarbonyl)thioacetanilides catalyzed by piperidine (B6355638) can yield thiazole (B1198619) derivatives. researchgate.net Similarly, the reaction of malononitrile (B47326) with thienyl-containing acrylic acid thioanilides can furnish thienyl-substituted dihydropyridines. researchgate.net The synthesis of 2-amino-3-cyanopyridines bearing a 6-thienyl substituent has also been reported through multi-component reactions. researchgate.net Additionally, the synthesis of gacyclidine, a thienylcyclohexyl derivative, involves the 1,2-addition of 2-thienyl lithium to a cyclohexanone, followed by conversion of the resulting alcohol to an azide (B81097) and subsequent reduction to the amine. wikipedia.org
Table 5: Selected Synthetic Methods for Thienyl-Containing Amine Derivatives
Starting Material Key Reagents/Reaction Product Class Reference 2-(2-Thienyl)ethanol Sulfonylation, amination, cyclization Thieno[3,2-c]pyridines researchgate.net (2-Thienylcarbonyl)thioacetanilides Piperidine-catalyzed condensation Thiazole derivatives wikipedia.org 3-Morpholino-3-(2-thienyl)acrylic acid thioanilides Reaction with malononitrile 6-Amino-4-(2-thienyl)-1,2-dihydro-2-thioxopyridine-5-carbonitriles wikipedia.org 2-Methylcyclohexanone Addition of 2-thienyl lithium, azide formation, reduction Thienylcyclohexylamines
Table of Compounds
Strategies for Incorporating the 2-Thienylmethyl Moiety
The primary and most efficient method for synthesizing this compound is through reductive amination. wikipedia.orglibretexts.org This powerful technique converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org The process is widely utilized due to its reliability, operational simplicity, and the ability to perform it as a one-pot reaction under mild conditions, which aligns with the principles of green chemistry. wikipedia.org
The synthesis can be approached via two convergent pathways:
Reaction of 1-phenylethanamine with 2-thiophenecarboxaldehyde: In this route, the primary amine (1-phenylethanamine) nucleophilically attacks the carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde). This is followed by the dehydration of the resulting hemiaminal intermediate to form a Schiff base, or imine. wikipedia.org
Reaction of 1-phenylethanone with 2-thienylmethanamine: Alternatively, the ketone (1-phenylethanone) can be reacted with the primary amine (2-thienylmethanamine) to form the same imine intermediate.
In both pathways, the critical second step is the reduction of the C=N double bond of the imine to the corresponding amine. masterorganicchemistry.com This reduction is typically achieved in situ (in the same reaction vessel). A key consideration is the choice of reducing agent, which must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. masterorganicchemistry.comharvard.edu
Several specialized reducing agents are favored for this purpose:
| Reducing Agent | Characteristics | pH Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent capable of selectively reducing iminium ions in the presence of carbonyl groups. masterorganicchemistry.comharvard.edu It is stable in weakly acidic conditions, which are often used to catalyze imine formation. harvard.eduyoutube.com | Weakly acidic (pH ~5-7) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A similarly selective and mild reducing agent that serves as a common alternative to NaBH₃CN, avoiding the use of toxic cyanide reagents. masterorganicchemistry.comharvard.edu | Often used with acetic acid as a proton donor. harvard.edu |
| Hydrogen (H₂) with a Metal Catalyst | Catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) can also be employed to reduce the imine. wikipedia.org | Neutral |
Exploration of Diverse Coupling Reactions for Thiophene (B33073) Linkages
The synthesis of analogues of this compound, particularly those with substitutions on the thiophene ring, relies heavily on transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettcichemicals.com Palladium-catalyzed reactions are especially prominent in this field. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
These methods provide a versatile platform for linking the thiophene core to various aryl, heteroaryl, or alkyl groups, enabling the creation of a diverse library of analogues.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (such as a brominated thiophene) in the presence of a palladium catalyst and a base. nih.govnih.gov It is widely used due to its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability of starting materials. nih.gov This method is ideal for creating aryl-substituted thiophene analogues. nih.gov
Stille Coupling: The Stille reaction couples an organohalide with an organostannane (organotin) compound, catalyzed by palladium. juniperpublishers.com This approach is also effective for creating C-C bonds with the thiophene ring. For instance, a thiophenestannane derivative can be coupled with various aryl halides to produce arylthiophenes. juniperpublishers.com
Heck Coupling: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. researchgate.net A variant of this reaction can be used to introduce substituents onto the thiophene ring, such as reacting (2-thienyl)mercury chloride with an alkene in the presence of a palladium catalyst. researchgate.net
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. tcichemicals.com This is particularly relevant for synthesizing analogues where a nitrogen-containing substituent is attached directly to the thiophene ring, or where the thiophene moiety is linked to an aromatic amine. tcichemicals.com
These diverse coupling strategies are summarized in the table below, highlighting their key components for functionalizing thiophene rings.
| Coupling Reaction | Reactant 1 (Thiophene-based) | Reactant 2 | Catalyst System |
| Suzuki-Miyaura | Thiophene-boronic acid/ester or Halo-thiophene | Aryl/Vinyl Halide or Boronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) nih.govnih.gov |
| Stille | Thiophene-stannane or Halo-thiophene | Organohalide or Organostannane | Pd(0) catalyst (e.g., Pd(dba)₂) juniperpublishers.com |
| Heck | Halo-thiophene | Alkene | Pd(II) catalyst (e.g., PdCl₂) + Base researchgate.net |
| Buchwald-Hartwig | Halo-thiophene | Amine | Pd(0) catalyst + Ligand + Base tcichemicals.com |
The application of these methodologies allows for the systematic modification of the thiophene moiety, providing a robust synthetic toolkit for exploring the structure-activity relationships of this compound analogues.
Biological Targets and Interaction Mechanisms Under Research Scrutiny
Research into Other Potential Biological Activities
While the primary research focus for many novel compounds centers on specific therapeutic targets, the exploration of broader biological activities is a crucial aspect of preclinical investigation. For a compound like this compound, which incorporates both a phenyl-ethanamine backbone and a thienyl group, research into the activities of related structural motifs, such as ethanamine and thienopyridine scaffolds, can provide valuable insights into its potential pharmacological profile. These investigations often explore anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.
Anti-inflammatory Property Investigations (within the scope of related ethanamine and thienopyridine scaffolds)
Research into related chemical structures suggests that the scaffolds present in this compound may be associated with anti-inflammatory effects. Phenylpropanoids, which share the phenyl-ethane skeleton, are known for their anti-inflammatory, antimicrobial, and analgesic properties. nih.gov Similarly, studies on synthetic thienopyridine analogs have been conducted to evaluate their potential as anti-inflammatory agents. nih.gov
One study investigated new thienopyridine analogs for both acute and chronic anti-inflammatory activity. nih.gov The anti-inflammatory effects were assessed using models such as carrageenan-induced and arachidonic acid-induced paw edema in rats. nih.gov Certain compounds, including BN-4, BN-14, and BN-16, demonstrated significant inhibition of edema at a dose of 100mg/kg. nih.gov The mechanism of this action was linked to the inhibition of pro-inflammatory mediators. These thienopyridine analogs were found to inhibit Tumor necrosis factor (TNF)-α, Interleukin (IL)-1β, and Nitric Oxide (NO) in lipopolysaccharide (LPS) challenged murine macrophages. nih.gov Further research into other thienopyridine derivatives has also shown inhibition of NO production in murine macrophage cell lines. researchgate.net
Table 1: Anti-Inflammatory Activity of Selected Thienopyridine Analogs
| Compound | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| BN-4, BN-14, BN-16 | Carrageenan and Arachidonic Acid-Induced Paw Edema (Rats) | Significant inhibition of edema at 100 mg/kg. | nih.gov |
| BN-4, BN-14, BN-16 | LPS-stimulated Macrophages | Inhibited pro-inflammatory mediators TNF-α, IL-1β, and Nitric Oxide (NO). | nih.gov |
| Thienopyridine Derivative 7a | LPS-stimulated RAW Macrophages | Inhibited NO production with an IC50 value of 76.6 µM. | researchgate.net |
| Thienopyridine Derivative 7f | LPS-stimulated RAW Macrophages | Inhibited NO production with an IC50 value of 96.8 µM. | researchgate.net |
Antimicrobial Research (within the scope of related ethanamine and thienopyridine scaffolds)
The structural components of this compound are found in various compounds investigated for antimicrobial properties. Both ethanamine (or ethylamine) and thienopyridine derivatives have been the subject of research into new antibacterial and antifungal agents.
Studies on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which feature the ethanediamine core, have demonstrated antimicrobial activity against several bacterial strains. researchgate.net For instance, compounds N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine showed favorable activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Another study on a marine alkaloid containing an ethylamine (B1201723) structure, 2,2-bis(6-bromo-3-indolyl) ethylamine, reported a Minimum Inhibitory Concentration (MIC) of 8 mg/L against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov
Thienopyridine derivatives have also been synthesized and evaluated as potential antibacterial agents. mdpi.com Some of these compounds have shown notable activity against both Gram-positive and Gram-negative bacteria. For example, a 2-hydrazinylacetamide derivative of thienopyridine was particularly effective against S. aureus, with an inhibition zone of 19 mm and an MIC value of 15.63 µg/mL. mdpi.com Certain carboxamide derivatives of thienopyridine were found to be most active against Gram-negative bacteria. mdpi.com
Table 2: Antimicrobial Activity of Selected Ethanamine and Thienopyridine Derivatives
| Compound/Derivative Type | Scaffold | Target Microorganism | Activity Measurement (LC50 / MIC) | Reference |
|---|---|---|---|---|
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Ethanamine | S. enterica | LC50: 8.79 µM | researchgate.net |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Ethanamine | S. enterica | LC50: 11.6 µM | researchgate.net |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Ethanamine | E. coli, S. aureus, K. pneumoniae | MIC: 8 mg/L | nih.gov |
| Thienopyridine carboxamide (3a) | Thienopyridine | E. coli DNA gyrase B | IC50: 2.26 µM | mdpi.com |
| Thienopyridine-2-hydrazinylacetamide (7a) | Thienopyridine | S. aureus | MIC: 15.63 µg/mL | mdpi.com |
Enzyme Inhibition Studies (as a general research methodology applicable to similar structures)
Enzyme inhibition is a fundamental mechanism of action for a vast number of therapeutic agents. The study of how compounds interact with and inhibit enzymes is a standard methodology in drug discovery. For structures related to this compound, enzyme inhibition is a well-established area of research. The actions of many drugs, including inhibitors of monoamine oxidases (MAO) and cholinesterases, involve enzyme inhibition. nih.gov
The thienopyridine scaffold is famously associated with the inhibition of the P2Y12 receptor, a key enzyme in platelet activation. oup.com Thienopyridine derivatives such as clopidogrel are prodrugs that are metabolized into an active form that irreversibly binds to and inhibits the P2Y12 receptor. nih.gov This prevents ADP from binding and subsequently blocks platelet aggregation, forming the basis of their use as antiplatelet agents. oup.comresearchgate.net
Beyond this well-known example, research has shown that other thienopyridine derivatives can act as inhibitors of different enzymes. For instance, certain novel thienopyridines have been identified as inhibitors of E. coli DNA gyrase B, an enzyme crucial for bacterial DNA replication, which correlates with their antibacterial activity. mdpi.com Docking studies have helped to elucidate the binding modes of these compounds within the enzyme's active site. mdpi.com The potency of an inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. nih.gov For example, the most active thienopyridine carboxamides against E. coli DNA gyrase B exhibited IC50 values as low as 2.26 µM. mdpi.com This methodology allows for the quantitative comparison of the potency of different compounds and is a critical step in identifying promising therapeutic candidates.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a compound might interact with a biological target.
In the absence of a known biological target for 1-Phenyl-N-(2-thienylmethyl)-1-ethanamine, the initial step would involve identifying potential protein receptors. Once a target is selected, docking simulations would predict the binding pose of the compound within the receptor's active site. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The strength of this interaction is typically quantified by a docking score or an estimated binding affinity (e.g., in kcal/mol).
Table 2: Illustrative Molecular Docking Interaction Analysis
| Interacting Residue | Interaction Type | Distance (Å) |
| Tyr84 | Hydrogen Bond (with N-H) | 2.9 |
| Phe256 | Pi-Pi Stacking (with phenyl ring) | 3.5 |
| Val112 | Hydrophobic | 3.8 |
| Trp301 | Pi-Pi Stacking (with thienyl ring) | 4.1 |
Note: This table represents a hypothetical interaction profile and is for illustrative purposes only.
If the three-dimensional structure of the target receptor has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), a homology model could be constructed. This process involves using the known structure of a related (homologous) protein as a template to build a model of the target protein's structure. This computationally generated model can then be used for subsequent molecular docking studies to investigate the potential interactions with this compound.
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. If a set of molecules with known activity towards a particular target were available, a pharmacophore model could be generated. This model would then serve as a 3D query for virtual screening of large chemical databases to identify other structurally diverse compounds that fit the model and are therefore potential new ligands for the target receptor.
Advanced Spectroscopic and Structural Characterization in Research
X-ray Crystallography of Related Chiral Imines and Amine Derivatives
Studies on chiral imines derived from thiophene (B33073), such as (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine, reveal key structural features that are likely shared with the target compound. In this related imine, the molecule adopts an E-trans configuration in the solid state, which is a preferred arrangement for imine systems involving thiophene. nih.gov The imine group (C=N) is observed to be nearly coplanar with the thiophene ring, with a very small dihedral angle of 5.1(8)°. nih.gov In contrast, the phenyl-containing group (naphthyl in this example) is oriented almost perpendicular to the plane of the thiophene ring. nih.gov This orthogonal arrangement minimizes steric hindrance. The crystal packing of such molecules is often stabilized by a network of intermolecular C-H···π interactions. nih.gov
In derivatives where the amine nitrogen coordinates to a metal center, such as in palladium(II) complexes, the coordination geometry is typically a distorted square-planar arrangement. researchgate.net X-ray analysis of such complexes provides precise measurements of the metal-ligand bond lengths, for instance, Pd-N(imine) bonds are found to be around 2.034 Å. researchgate.net The structural parameters for related compounds are detailed in crystallographic studies of various metal complexes and organic solids. nih.govmdpi.com
Below is a table summarizing representative crystallographic data for a related chiral imine.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P212121 | nih.gov |
| Configuration | E-trans aldimine | nih.gov |
| Dihedral Angle (Imine/Thiophene) | 5.1 (8)° | nih.gov |
| Dihedral Angle (Naphthyl/Thiophene) | 83.79 (13)° | nih.gov |
Data for (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine, a structurally related chiral imine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Phenyl-N-(2-thienylmethyl)-1-ethanamine by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Although the specific spectrum for this compound is not published, a detailed analysis can be predicted based on its constituent parts and general NMR principles.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl, thienyl, ethyl, and amine groups.
Phenyl Protons: The five protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region, approximately δ 7.2-7.4 ppm.
Thienyl Protons: The three protons on the thiophene ring would appear as distinct multiplets, with chemical shifts characteristic of their positions relative to the sulfur atom and the methylene (B1212753) bridge.
Methine Proton (CH): The single proton on the chiral carbon (the carbon attached to the phenyl ring and the nitrogen) would appear as a quartet, split by the three protons of the adjacent methyl group.
Methylene Protons (CH₂): The two protons of the N-CH₂-thienyl bridge would likely appear as a singlet or, if diastereotopic, as a pair of doublets (an AB quartet).
Methyl Protons (CH₃): The three protons of the methyl group would resonate as a doublet, split by the single methine proton.
Amine Proton (NH): The N-H proton signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration.
The integration of these signals would correspond to the number of protons in each environment (e.g., 5H for phenyl, 3H for thienyl, 1H for methine, 2H for methylene, 3H for methyl, 1H for amine). Spin-spin coupling patterns, governed by the n+1 rule, are crucial for confirming the connectivity of the atoms. docbrown.info
¹³C NMR spectroscopy would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the chiral center and the carbons of the aromatic and heteroaromatic rings.
The table below outlines the predicted ¹H NMR spectral data for this compound.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H |
| Thienyl-H | 6.8 - 7.2 | Multiplet | 3H |
| Phenyl-CH-N | ~ 3.8 - 4.2 | Quartet | 1H |
| N-CH₂-Thienyl | ~ 3.6 - 4.0 | Singlet or AB quartet | 2H |
| CH₃-CH | ~ 1.3 - 1.5 | Doublet | 3H |
| N-H | Variable | Broad Singlet | 1H |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Research
Mass spectrometry (MS) is used to determine the molecular weight of this compound (C₁₃H₁₅NS, molecular weight: 217.33 g/mol ) and to study its fragmentation pathways, which helps in its structural confirmation. scbt.com The fragmentation pattern is highly dependent on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). mdpi.com
As a substituted phenethylamine (B48288) derivative, the primary fragmentation pathway in EI-MS is typically α-cleavage (also known as β-cleavage relative to the phenyl ring). miamioh.edu This involves the cleavage of the Cα-Cβ bond between the carbon bearing the phenyl group and the methyl-bearing carbon. For this compound, the most favorable α-cleavage would be the loss of the methyl radical (•CH₃) to form a stable iminium cation.
The key fragmentation steps would be:
Molecular Ion Formation: Ionization of the molecule to produce the molecular ion [M]⁺• at m/z 217.
α-Cleavage: The predominant fragmentation for secondary amines involves cleavage of the bond alpha to the nitrogen atom. The loss of the largest substituent is often preferred. In this case, cleavage of the bond between the chiral carbon and the phenyl group would lead to the formation of a tropylium-like ion at m/z 91 (C₇H₇⁺) and a neutral fragment.
Iminium Ion Formation: A characteristic fragmentation involves cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium cation. Cleavage between the chiral carbon and the methyl group would result in an ion at m/z 202 ([M-15]⁺). However, the most significant fragmentation for phenethylamines is the cleavage that forms the iminium ion by breaking the bond between the two carbons of the original ethylamine (B1201723) backbone. This would result in the formation of the [CH₃CH=N⁺H-CH₂-Thienyl] ion. The most characteristic fragment would arise from cleavage of the benzylic C-C bond, yielding a prominent iminium ion at m/z 124 ([C₄H₄SCH₂NHCH₃]⁺). The other fragment would be the benzyl (B1604629) cation at m/z 91.
Under ESI conditions, fragmentation is often induced by collision-induced dissociation (CID). For phenethylamines without a β-hydroxy group, ESI in-source CID can induce N–Cα bond dissociation. acs.orgbohrium.com
The table below lists the expected significant ions in the mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 217 | [C₁₃H₁₅NS]⁺• | Molecular Ion (M⁺•) |
| 124 | [C₄H₄S-CH₂-NH=CHCH₃]⁺ | α-Cleavage |
| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) | C-N bond cleavage |
| 91 | [C₇H₇]⁺ (Tropylium ion) | α-Cleavage |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a critical technique for assigning the absolute stereochemistry (R or S configuration) of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The CD spectrum of this compound would be dominated by electronic transitions associated with its two chromophores: the phenyl group and the thienyl group. nih.gov The interaction of these chromophores, dictated by their spatial arrangement around the chiral center, gives rise to characteristic CD signals known as Cotton effects.
Research on other chiral compounds containing thiophene rings, such as chiral polythiophenes, shows that strong optical activity is observed when the polymer adopts a rigid, associated form. scispace.comtue.nl This suggests that the conformational rigidity around the chiral center in this compound is crucial for a distinct CD spectrum. The two enantiomers, (R)- and (S)-1-Phenyl-N-(2-thienylmethyl)-1-ethanamine, are expected to produce mirror-image CD spectra. researchgate.net Therefore, by comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory) or to the spectra of known reference compounds, the absolute configuration of the chiral center can be unequivocally assigned.
The stereogenic sulfur atom in some thiophene derivatives has also been studied, confirming the utility of CD analysis for confirming optical activity in complex thiophene-containing molecules. rsc.org The sign of the Cotton effect corresponding to the π-π* transitions of the aromatic rings is particularly sensitive to the stereochemistry.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Analogues with Tuned Pharmacological Profiles
The structural framework of 1-Phenyl-N-(2-thienylmethyl)-1-ethanamine offers a versatile scaffold for the design and synthesis of novel analogues with tailored pharmacological activities. Future research will likely focus on systematic modifications of its core components to explore the structure-activity relationships (SAR). Key areas for modification include:
Phenyl Ring Substitution: Introducing various substituents (e.g., alkyl, halogen, methoxy (B1213986) groups) at different positions on the phenyl ring can significantly impact receptor binding affinity and selectivity. SAR studies on related phenethylamine (B48288) derivatives have shown that such modifications can modulate activity at targets like serotonin (B10506) and dopamine (B1211576) receptors. nih.govkoreascience.krnih.gov For instance, substitutions at the para position of the phenyl ring with alkyl or halogen groups have been shown to have positive effects on the binding affinity of some phenethylamine derivatives to the 5-HT2A receptor. nih.gov
Thienyl Ring Modifications: Altering the substitution pattern on the thiophene (B33073) ring or replacing it with other heteroaromatic systems could lead to analogues with novel pharmacological profiles. Studies on dopamine reuptake inhibitors have indicated that thiophenyl groups can influence inhibitory activity. biomolther.orgnih.gov
Manipulation of the Ethylamine (B1201723) Backbone: Modifications to the ethylamine linker, such as altering its length or introducing conformational constraints, could fine-tune the compound's interaction with its biological targets.
A systematic approach to generating a library of such analogues, followed by high-throughput screening, could identify compounds with enhanced potency, selectivity, or novel mechanisms of action. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on synthesized analogues could further guide the design of more effective compounds. nih.gov
Development of Advanced Methodologies for Enantiopure Synthesis
The presence of a chiral center in this compound means that its enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the enantiopure synthesis of this compound is of paramount importance. Future research in this area could explore several advanced strategies:
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding imines is a powerful tool for the synthesis of chiral amines and has been successfully applied to N-aryl imines derived from acetophenones. nih.govacs.org
Biocatalytic Methods: The use of enzymes, such as transaminases, offers an environmentally friendly and highly selective route to chiral amines. rochester.edu Chemo-enzymatic methods, which combine chemical and enzymatic steps, have also been developed for the synthesis of optically active 1-phenylethylamines. nih.govresearchgate.net
Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a versatile and widely adopted method for the asymmetric synthesis of a vast array of chiral amines. yale.edu Chiral 1-phenylethylamine (B125046) (α-PEA) itself is a privileged chiral auxiliary used in the diastereoselective synthesis of various compounds. nih.govmdpi.com
The development of robust and cost-effective enantioselective synthetic routes will be crucial for the large-scale production of a specific enantiomer for further pharmacological evaluation and potential therapeutic applications.
Exploration of Polypharmacology and Multi-target Ligand Design
The complex nature of many diseases, particularly those affecting the central nervous system, has spurred interest in polypharmacology—the concept of designing single molecules that can interact with multiple biological targets. nih.govnih.gov The phenethylamine scaffold is known to interact with a variety of targets, including monoamine transporters and G-protein coupled receptors. researchgate.netnih.govpsychonautwiki.org
Future research could intentionally design analogues of this compound as multi-target-directed ligands (MTDLs). researchgate.net By strategically combining pharmacophoric elements, it may be possible to create compounds that, for example, simultaneously inhibit the reuptake of multiple monoamine neurotransmitters or act as both a receptor agonist and a reuptake inhibitor. This approach could lead to novel therapeutics for complex disorders like depression or Parkinson's disease, where multiple pathways are dysregulated. nih.gov Fragment-based drug discovery (FBDD) could be a valuable strategy, where small molecular fragments that bind to different targets are linked to create a multi-target ligand. dundee.ac.uk
Elucidation of Detailed Mechanism of Action at the Molecular Level
A fundamental area for future investigation is the detailed elucidation of the molecular mechanism of action of this compound. Given its structural similarity to amphetamine and other phenethylamine derivatives, it is plausible that it interacts with monoamine transporters, such as those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). researchgate.netscielo.org.mxnih.govacs.org
Future studies should aim to:
Determine the binding affinities of the enantiomers of this compound for a panel of monoamine transporters and receptors.
Investigate whether the compound acts as a substrate-releasing agent (like amphetamine) or a reuptake inhibitor. nih.gov
Utilize molecular docking and simulation studies to predict the binding modes of the compound at its target proteins. researchgate.netresearchgate.net
Employ advanced techniques, such as X-ray crystallography of the compound in complex with its target, to gain precise structural insights into their interaction.
A thorough understanding of its molecular interactions is essential for rational drug design and for predicting its potential therapeutic effects and side-effect profile.
Application in Chemical Probe Development for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Given the potential for this compound to interact with specific biological targets, it could serve as a scaffold for the development of novel chemical probes. For example, by attaching a fluorescent tag to the molecule, it could be transformed into a fluorescent probe for visualizing and studying the distribution and dynamics of its target proteins, such as monoamine transporters, in living cells. columbia.edunih.gov
The development of such probes would require synthetic methodologies that allow for the site-specific attachment of reporter groups without significantly compromising the compound's binding affinity and selectivity. These probes could be invaluable tools for basic neurobiology research, aiding in the mapping of neuronal circuits and the study of transporter function in both healthy and diseased states. columbia.edu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-N-(2-thienylmethyl)-1-ethanamine, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves reductive amination or condensation of acetophenone derivatives with 2-thienylmethylamine. A Dean-Stark apparatus with molecular sieves (4 Å) can facilitate imine formation by removing water during reflux in toluene . Post-reaction, purification via decompression distillation (140°C, reduced pressure) is effective . Optimization includes adjusting reaction time (12–24 hours), temperature (80–110°C), and stoichiometric ratios (1:1.1 ketone:amine). Monitoring by TLC and GC-MS ensures intermediate control.
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : 1H and 13C NMR in CDCl3 or DMSO-d6 identify aromatic protons (δ 6.8–7.5 ppm for phenyl/thienyl), methylene groups (δ 3.5–4.0 ppm), and amine protons (δ 1.5–2.5 ppm). Compare with reference spectra for imine intermediates .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal structures. Hydrogen bonding and packing motifs validate stereochemistry .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodology : After solvent removal under reduced pressure, column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. For thermally stable compounds, fractional distillation under reduced pressure (e.g., 140°C, 0.1 mmHg) achieves >95% purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and bioreactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 or ORCA to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra .
- Molecular docking : Use AutoDock Vina to simulate binding affinities with targets like serotonin receptors. Validate with in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- 2D NMR : HSQC and HMBC correlations confirm connectivity between thienylmethyl and ethanamine moieties. NOESY identifies spatial proximity of aromatic protons .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) mitigates signal broadening caused by conformational exchange .
Q. Which catalytic systems enable enantioselective synthesis of this compound?
- Methodology :
- Chiral catalysts : Cobalt-based systems (e.g., Co-N-C single-atom catalysts) promote asymmetric reductive amination .
- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers, validated by chiral HPLC .
Q. How does the thienyl group influence the compound’s physicochemical and pharmacological properties?
- Methodology :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The thienyl group increases logP compared to phenyl-only analogs .
- Bioactivity screening : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays. Thienyl’s electron-rich structure enhances MAO-B selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
